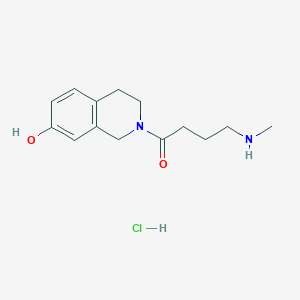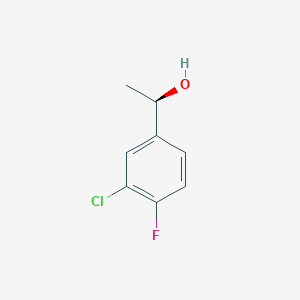
4-(Cyclopentyloxy)phenol
説明
“4-(Cyclopentyloxy)phenol” is a phenolic compound with the molecular formula C11H14O2 . It is also known as "Phenol, 4-cyclopentyl-" .
Synthesis Analysis
Phenolic compounds can be synthesized through various methods. For instance, they can be prepared through the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, or replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to a cyclopentyl group . The molecular weight is 178.23 .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .科学的研究の応用
Bioactivities and Health Benefits
Phenolic compounds, including structurally related entities to 4-(Cyclopentyloxy)phenol, have been extensively studied for their diverse bioactivities. These compounds are known for their antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and analgesic properties. They are pivotal in mitigating diseases such as diabetes, obesity, hyperlipidemia, and gout. The conjugation of p-coumaric acid, a phenolic acid, significantly enhances its biological activities, highlighting the importance of structural modifications in phenolics for improved bioefficacy (Pei et al., 2016).
Phenolics in Food and Nutrition
Phenolic compounds play a vital role in the food industry, not just for their nutritional value but also for their role in food preservation and safety. For instance, chlorogenic acid, a phenolic acid, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and anti-obesity effects, among others. It modulates lipid metabolism and glucose levels, contributing to the treatment of metabolic disorders (Naveed et al., 2018).
Encapsulation and Stability Enhancement
The encapsulation of phenolic compounds in nano/microemulsion systems is a research area of significant interest. This approach aims to overcome the poor water dispersibility and instability of phenolics, enhancing their bioavailability and protective effects. Encapsulation techniques are crucial for extending the application of phenolics in food, supplements, and pharmaceuticals, thus improving health benefits (Garavand et al., 2021).
Environmental and Bioremediation Applications
Phenolic compounds are also investigated for their environmental applications, particularly in the removal of pollutants. For example, phenol removal techniques through bioremediation and adsorption processes have been reviewed, demonstrating the potential for phenolic compounds to be used in environmental cleanup and pollution control efforts (Aisami et al., 2016).
作用機序
Target of Action
Phenolic compounds, in general, are known to interact with proteins, altering their structure and properties .
Mode of Action
Phenolic compounds, including 4-(Cyclopentyloxy)phenol, can form complexes with proteins via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .
Biochemical Pathways
Phenolic compounds are formed by three different biosynthetic pathways: the shikimate/chorismate or succinylbenzoate pathway, which produces the phenylpropanoid derivatives (C6-C3); the acetate/malonate or polyketide pathway, which produces the side-chain-elongated phenylpropanoids, including the large group of flavonoids (C6-C3-C6) and some . Phenolic compounds have been reported to produce beneficial effects in oxidative stress by regulating several pathways. These include activation of antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulation of cell survival or apoptosis, enhanced the activity of biological antioxidants and antioxidant enzymes .
Pharmacokinetics
Phenolic compounds, including this compound, have low oral bioavailability since they are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . In addition, they also have poor aqueous solubility . Bioavailability and pharmacodynamic action of the polyphenol and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the polyphenol .
Result of Action
The pharmacological actions of phenolic antioxidants stem mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression . The in-vitro studies showed that phenolic compounds from foods are regulating several pathways. The in-vivo studies on the action of phenolic compounds have been confirmed by the expression of specific genes and pathways responsible for maintaining health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenolic compounds. For instance, plant phenolic-based research has become increasingly important in the current era because these compounds serve as an excellent example of how plants can adjust to changing situations beneath the effect of biotic and abiotic jolts .
Safety and Hazards
特性
IUPAC Name |
4-cyclopentyloxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,12H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAXNHPMQPVTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313253 | |
| Record name | 4-(Cyclopentyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13330-66-0 | |
| Record name | 4-(Cyclopentyloxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13330-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclopentyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclopentyloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




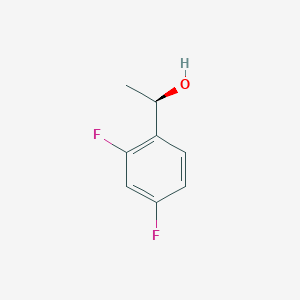
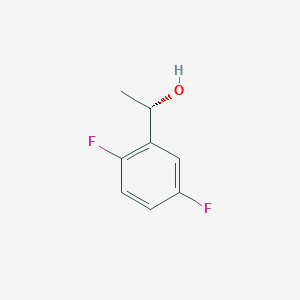

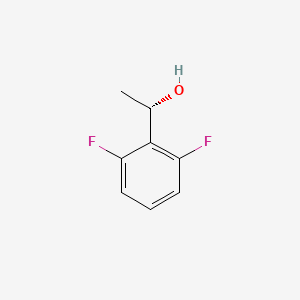

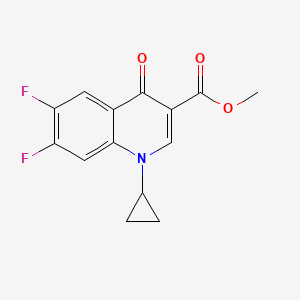
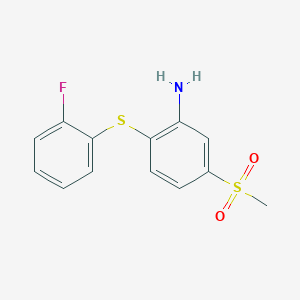
![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct](/img/structure/B3339864.png)

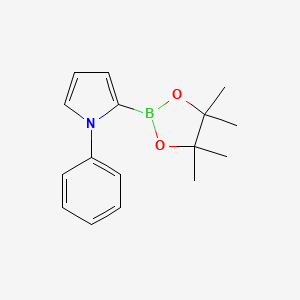
![Iron(2+) cyclopenta-2,4-dien-1-ide 1,1'-[oxybis(3-oxopropane-3,1-diyl)]di(cyclopenta-2,4-dien-1-ide) (2/2/1)](/img/structure/B3339882.png)
